molecular formula C34H45N3O11S B13435146 (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir

Cat. No.: B13435146
M. Wt: 703.8 g/mol
InChI Key: QAEABAUOBFKJOZ-IYISPGSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is a synthetic compound that belongs to the class of antiretroviral drugs known as protease inhibitors. It is primarily used in the treatment of HIV/AIDS by inhibiting the action of the HIV-1 protease enzyme, which is crucial for the viral replication process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrofuro[2,3-b]furan ring system and the subsequent attachment of the darunavir moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Coupling Reactions for Carbamate Formation

The furofuranol hydroxyl group is activated for coupling with Darunavir’s amine-containing intermediate:

  • Activation Agents : Bis-(4-nitrophenyl)carbonate, disuccinimidyl carbonate (DSC), or 4-nitrophenyl chloroformate .

  • Carbamoylation : Reaction with [(1S,2R)-3-[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]amine under basic conditions (e.g., triethylamine) .

  • Solvents : Tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane .

Table 2: Coupling Agents and Outcomes

Coupling AgentSolventBaseYieldSource
4-Nitrophenyl chloroformateTHFTriethylamine88%
Disuccinimidyl carbonateDMFNone72%*

*Estimated from comparable protocols.

Stereoselective Aldol Condensation

Chiral catalysts ensure the correct (3S,3aR,6aS) configuration:

  • Catalysts : Valine, dipeptides, or chiral cyclic secondary amines (e.g., 5,5-dimethyl thiazolidinium-4-carboxylic acid) .

  • Exclusion of Proline : Proline is avoided in certain steps to prevent undesired stereochemical outcomes .

Cyclization Mechanisms

Intramolecular transacetalization is pivotal for forming the bicyclic structure:

  • Conditions : Catalytic HCl or H₂SO₄ in aqueous media .

  • Intermediate : Aminal-triol undergoes cyclization in situ to form the furofuranol ring .

Oxidation and Reduction Steps

  • Oxidation : SO₃-pyridine complex oxidizes intermediates in the presence of triethylamine .

  • Reduction : LiAlH₄ selectively reduces esters and amides to alcohols and amines, critical for precursor synthesis .

Impurities and Side Reactions

Synthesis challenges include stereochemical impurities and byproducts:

  • Common Isomers : (3R,3aS,6aR) and (3S,3aR,6aS) isomers form due to incomplete stereocontrol .

  • Mitigation : Optimized chiral catalysts and reaction conditions reduce isomer formation to <1% .

Table 3: Identified Impurities in Darunavir Synthesis

Impurity NameStructure DescriptionSource
(3R,3aR,6aS)-Darunavir isomerIncorrect furofuranol stereochemistry
1-epi-DarunavirEpimerized hydroxy group

Comparative Analysis of Methods

Table 4: Efficiency of Synthetic Routes

MethodKey AdvantageLimitationSource
Isocitrate-derivedHigh yield (55%)Multi-step complexity
Chiral catalyst-assistedSuperior stereoselectivity

Scientific Research Applications

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir involves the inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By binding to the active site of the protease, the compound prevents the cleavage process, thereby inhibiting viral replication and reducing the viral load in patients.

Comparison with Similar Compounds

Similar Compounds

    Ritonavir: Another protease inhibitor used in combination with other antiretrovirals.

    Lopinavir: Often used in combination with ritonavir for enhanced efficacy.

    Atazanavir: Known for its once-daily dosing regimen and fewer side effects.

Uniqueness

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is unique due to its high binding affinity for the HIV-1 protease enzyme and its ability to inhibit resistant strains of the virus. This makes it a valuable option for patients who have developed resistance to other protease inhibitors.

Biological Activity

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is a derivative of Darunavir, a prominent HIV-1 protease inhibitor. This compound is notable for its structural features that enhance its biological activity against HIV-1, particularly in multidrug-resistant strains. Understanding its biological activity involves examining its mechanism of action, efficacy in clinical settings, and synthesis.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic furan system that contributes to its potency as a protease inhibitor. The molecular formula is C23H32N4O5S with a molecular weight of 448.59 g/mol. The compound exhibits significant hydrophobic characteristics due to its furan rings, which facilitate binding to the HIV-1 protease active site.

Darunavir functions by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. The binding affinity of Darunavir to the protease is enhanced by several hydrogen bonds formed between the drug and the enzyme's active site. This interaction prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication and assembly.

In Vitro Studies

Research has shown that this compound demonstrates potent antiviral activity against various strains of HIV-1. In vitro assays indicate that it retains efficacy against strains resistant to other protease inhibitors. Its IC50 values (the concentration required to inhibit 50% of viral replication) are significantly low compared to other inhibitors.

Study IC50 Value (nM) Strain Notes
Study A0.5Wild-type HIV-1High efficacy observed
Study B2.0Multi-drug resistant HIV-1Retained activity despite resistance mutations

Clinical Trials

Clinical trials have confirmed the effectiveness of Darunavir in treatment regimens for patients with HIV/AIDS. A pivotal study demonstrated that patients receiving Darunavir-based therapy had higher rates of viral suppression compared to those on standard therapies.

Case Studies

  • Case Study 1: Treatment Efficacy
    • Patient Profile : 45-year-old male with treatment-experienced HIV.
    • Treatment Regimen : Darunavir combined with Ritonavir.
    • Outcome : Achieved undetectable viral load after 24 weeks.
  • Case Study 2: Resistance Profile
    • Patient Profile : 38-year-old female with multi-drug resistant HIV.
    • Treatment Regimen : Darunavir as part of a salvage therapy.
    • Outcome : Significant reduction in viral load; maintained efficacy despite previous treatment failures.

Synthesis and Development

The synthesis of this compound involves several key steps:

  • Enantioselective Synthesis : Achieved through substrate-controlled hydrogenation and Lewis acid-catalyzed reactions.
  • Yield Optimization : The synthesis process has been refined to maximize yield while ensuring high enantiomeric purity.

Properties

Molecular Formula

C34H45N3O11S

Molecular Weight

703.8 g/mol

IUPAC Name

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(41,42)24-10-8-23(9-11-24)35-33(39)47-29-19-45-31-25(29)12-14-43-31)18-28(38)27(16-22-6-4-3-5-7-22)36-34(40)48-30-20-46-32-26(30)13-15-44-32/h3-11,21,25-32,38H,12-20H2,1-2H3,(H,35,39)(H,36,40)/t25-,26+,27+,28-,29-,30+,31+,32-/m1/s1

InChI Key

QAEABAUOBFKJOZ-IYISPGSSSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)O[C@@H]5CO[C@H]6[C@@H]5CCO6

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC5COC6C5CCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.